4-Chlorobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRGDBCGVDPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436848 | |
| Record name | 4-chlorobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257864-14-5 | |
| Record name | 4-chlorobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chlorobenzofuran and Its Derivatives
Direct Synthesis Approaches to 4-Chlorobenzofuran
Direct methods to construct the this compound core structure involve various chemical strategies, including cyclization reactions and pathways involving radical intermediates. It is also known to form unintentionally during certain high-temperature processes.
The construction of the benzofuran (B130515) scaffold is frequently achieved through cyclization reactions. One of the primary methods for synthesizing 2-substituted benzofurans involves the palladium-catalyzed heteroannulation of 2-halophenols with a terminal alkyne. beilstein-journals.org This proceeds through a tandem Sonogashira coupling followed by a 5-endo-dig-cyclization. beilstein-journals.org Acid-catalyzed cyclization of aryl ether substrates is another common strategy. wuxiapptec.com
A specific synthesis of this compound was achieved utilizing a palladium/P(tBu)3 catalyzed reaction. researchgate.net This method involves the selective mono-t-butoxylation of an aryl dihalide, followed by subsequent reactions to yield the target compound. researchgate.net Transition-metal catalysts, in general, are pivotal in many oxidative cyclization strategies for creating benzofuran derivatives, offering high atom-economy and efficiency. organic-chemistry.org
Quantum chemical investigations have detailed the formation of chlorobenzofuran from precursors like 1,3-dichloropropene (B49464). researchgate.netfigshare.com The process can be initiated by the recombination of chloroethenyl and chlorophenyl radicals to form chloro-[2-chloroethenyl benzene] isomers. researchgate.net For the isomer 1-chloro-4-[2-chloroethenyl benzene], a suggested radical mechanism for the formation of this compound proceeds through several steps involving radical intermediates and subsequent ring closure. researchgate.netfigshare.com
The initial abstraction of a vinylic chlorine atom from the precursor forms a radical, which then undergoes hydroxylation. researchgate.net This is followed by a series of steps leading to the cyclization and eventual formation of the chlorobenzofuran structure. researchgate.net The energetics of these steps have been calculated, providing insight into the feasibility of the pathway. researchgate.net
Table 1: Research Findings on Radical Formation of this compound
| Reaction Step | Reactant/Intermediate | Product/Intermediate | ΔG (kJ/mol) | ΔG‡ (kJ/mol) | Citation |
|---|---|---|---|---|---|
| Radical Recombination | Chloroethenyl + Chlorophenyl Radicals | p-chloro-[2-chloroethenyl benzene] | -446.4 | Barrierless | researchgate.net |
| Vinylic Cl Abstraction | 1-chloro-4-[2-chloroethenyl benzene] | Radical 1a | - | 77.0 | researchgate.net |
| Hydroxylation | Radical 1a | Chlorophenyl ethenyl oxidanyl (1c) | -511.4 | Barrierless | researchgate.net |
Chlorobenzofurans, including the 4-chloro isomer, can be formed as unintentional byproducts during the combustion of chlorinated hydrocarbons. researchgate.net For instance, the oxidative thermal decomposition of 1,3-dichloropropene, a compound found in some agricultural pesticides, has been shown to produce chlorobenzofurans. researchgate.netfigshare.com The formation pathways in these high-temperature environments are believed to involve the oxidation of phenylvinyl radical intermediates followed by ring closure. figshare.com The formation of polychlorinated dibenzofurans (PCDFs) in general during combustion is a well-documented phenomenon, occurring rapidly in temperature ranges of 400-640°C. diva-portal.org These processes often involve contributions from both chlorophenol condensation and chlorination reactions. diva-portal.org
Radical Pathways in this compound Synthesis
This compound as a Building Block in Organic Synthesis
This compound is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. lookchem.com Its structure, featuring a fused benzene (B151609) and furan (B31954) ring system, allows for a variety of chemical transformations, making it a key intermediate in the preparation of more complex molecules. lookchem.comchemimpex.com These more complex structures are often investigated for potential applications in medicinal chemistry and agrochemicals. lookchem.comlookchem.com The reactivity of the chlorinated benzofuran core allows for the creation of a wide range of derivatives, contributing to the advancement of organic chemistry. lookchem.com For example, derivatives such as 2-(p-chlorobenzoyl)-methyl-4-(p-chlorobenzoyloxy)-5-propyl-7-chlorobenzofuran have been synthesized using a chlorobenzofuran starting material in a multi-step process. prepchem.com
Synthesis of Key this compound Derivatives
The foundational this compound structure can be modified to produce a variety of derivatives, including chlorinated benzofuranones, which are themselves important intermediates.
Chlorinated benzofuranones are recognized as significant intermediates in medicinal chemistry and organic synthesis. chemimpex.com For example, 6-Chloro-Benzofuran-3-one is used as a building block for creating more complex molecules with potential anti-inflammatory and anti-cancer activities. chemimpex.com
The synthesis of benzofuran-2(3H)-one can be achieved from o-chlorophenylacetic acid. The process involves hydrolysis to generate 2-hydroxyphenylacetic acid, followed by a lactonization reaction to form the final benzofuranone product. google.com This general approach can be adapted for chlorinated analogs. Another method involves the reaction of benzofuran ketone compounds with trimethyl orthoformate to prepare benzofuranone derivatives. google.com These synthetic routes provide access to chlorinated benzofuranones that are valuable precursors for pharmaceuticals and other fine chemicals. chemimpex.comgoogle.com
Table 2: Properties of a Representative Chlorinated Benzofuranone
| Property | Value | Citation |
|---|---|---|
| Compound Name | 6-Chloro-Benzofuran-3-one | chemimpex.com |
| CAS Number | 3260-78-4 | chemimpex.com |
| Molecular Formula | C₈H₅ClO₂ | chemimpex.com |
| Molecular Weight | 168.58 g/mol | chemimpex.com |
| Appearance | Light yellow powder | chemimpex.com |
Derivatization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves an organoboron compound (like a boronic acid) and an organohalide. libretexts.org Its utility has been extensively demonstrated in the derivatization of heterocyclic compounds, including benzofurans.
The first synthesis of this compound was achieved utilizing a palladium-catalyzed reaction of an aryl dihalide with sodium t-butoxide, which allowed for selective mono-t-butoxylation. researchgate.net More broadly, the Suzuki-Miyaura coupling serves as a powerful tool for further functionalizing the chlorobenzofuran skeleton. For instance, research into amiloride-benzofuran derivatives as potential urokinase-type plasminogen activator (uPA) inhibitors demonstrated the strategic application of this reaction. nih.gov In one study, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group via Suzuki-Miyaura coupling resulted in a twofold increase in inhibitory potency. nih.gov
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organohalide to a Pd(0) complex. This is followed by transmetalation with the organoboron species and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The versatility of this reaction allows for the coupling of various aryl and vinyl halides with a wide range of organoboron reagents, making it indispensable for creating libraries of substituted benzofurans for further study. nih.govmdpi.com
Synthesis of Chalcone (B49325) Hybrids Incorporating Chlorobenzofuran Moiety
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are significant precursors in the synthesis of various heterocyclic compounds. dergipark.org.tr The hybridization of chalcone and chlorobenzofuran moieties has led to the development of novel derivatives with notable chemical properties.
A common synthetic strategy is the Claisen-Schmidt condensation reaction. mattioli1885journals.comresearchgate.net This base-catalyzed reaction involves the condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) derivative. dergipark.org.tr In a specific application, 1-(5-chloro-1-benzofuran-2-yl) ethanone (B97240) was used as the starting ketone. mattioli1885journals.comresearchgate.net It was prepared from the reaction of 5-chlorosalicylaldehyde (B124248) with chloroacetone (B47974) and potassium carbonate. mattioli1885journals.comresearchgate.net This key intermediate was then reacted with various substituted aromatic aldehydes in a basic medium to yield a series of 1-(5-chloro-1-benzofuran-2-yl) ethanone-substituted chalcones. mattioli1885journals.comresearchgate.net The reaction mixture is typically stirred at room temperature, and the resulting chalcone product is purified by filtration and washing. researchgate.net
The resulting benzofuran-chalcone hybrids serve as versatile intermediates themselves. For example, they can be used to synthesize pyrimidine-based derivatives through cyclization reactions with reagents like urea, thiourea, or guanidine (B92328) hydrochloride. researchgate.net
Table 1: Examples of Synthesized 1-(5-chloro-1-benzofuran-2-yl) ethanone-substituted chalcones
| Starting Aldehyde | Resulting Chalcone Hybrid | Reference |
|---|---|---|
| 4-bromobenzaldehyde | 1-(5-chloro-1-benzofuran-2-yl)-3-(4-bromophenyl)prop-2-en-1-one | researchgate.net |
Preparation of Benzofuran-Derived Sulfamates and Carbamates
The synthesis of benzofuran-derived sulfamates and carbamates has been explored for the development of enzyme inhibitors. A study focused on dual aromatase-steroid sulfatase inhibitors (DASIs) details a multi-step pathway to produce these derivatives. rsc.org
The synthesis of ketone benzofuran sulfamates and carbamates begins with a Rap–Stoermer condensation reaction. rsc.org This involves reacting a protected 2-hydroxybenzaldehyde or 2-hydroxyacetophenone (B1195853) with a 2-bromo-acetophenone to form protected benzofuran ketones. rsc.org Following deprotection, the resulting phenolic benzofuran ketone can be sulfamoylated. The required sulfamoyl chloride is prepared in situ from the reaction of chlorosulfonyl isocyanate and formic acid. This reagent is then reacted with the phenolic benzofuran to produce the target sulfamate (B1201201) compounds. rsc.org
Notably, the substitution pattern on the benzofuran ring significantly influences the compound's activity. In a series of ketone sulfamates, the introduction of a methyl group at the 3-position of the benzofuran ring and a chlorine atom at the 4-position of the phenyl ring (derivative 19b ) was found to be optimal for achieving dual inhibitory activity against both aromatase and steroid sulfatase (STS). rsc.org
Table 2: Biological Activity of Key Benzofuran Ketone Sulfamate Derivative
| Compound | R¹ Group | R² Group | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) | Reference |
|---|
| 19b | CH₃ | 4-Cl | 137 | 48 | rsc.org |
Synthesis of 4-Amino-5-halogenobenzofuran-7-carboxylic Acid Intermediates
4-Amino-5-halogenobenzofuran-7-carboxylic acids are valuable intermediates, particularly in the synthesis of 5-HT4 receptor agonists. google.com An improved, three-step synthesis has been developed to produce these compounds with higher yields than previously reported methods. google.com
The process begins with a 4-protected amino-2-hydroxybenzoic acid or its ester. google.com
Dihalogenation: The starting material is reacted with a halogenating reagent, such as N-iodosuccinimide or N-chlorosuccinimide, in an organic solvent to produce a 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester. google.com For the chloro-derivative, methyl 4-acetylamino-3,5-dichloro-2-hydroxybenzoate is formed. google.com
Cyclization: The dihalogenated intermediate is then reacted with a trialkylsilylacetylene in the presence of a palladium catalyst, cuprous iodide, and an organic base. This step forms the benzofuran ring, yielding a 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester. google.com
Deprotection/Hydrolysis: The final step involves the removal of the protecting group (and hydrolysis of the ester if present) under alkaline conditions to give the desired 4-amino-5-halogenobenzofuran-7-carboxylic acid. google.com
Development of Novel Benzofuran Derivatives from Halogenated Precursors
Halogenated benzofurans, including this compound, are versatile precursors for synthesizing a wide array of more complex derivatives. The halogen atom provides a reactive handle for various substitution and coupling reactions.
Several research efforts illustrate this principle:
New benzofuran derivatives have been produced by first converting 3,7-dichlorobenzofuran into (7-chlorobenzofuran-3-yl)hydrazine. cuestionesdefisioterapia.com This hydrazine (B178648) derivative is then reacted with various substituted benzaldehydes to create a library of new compounds. cuestionesdefisioterapia.com
A Friedel-Crafts acylation reaction was used to synthesize 2-(p-chlorobenzoyl)-methyl-4-(p-chlorobenzoyloxy)-5-propyl-7-chlorobenzofuran from 3-methyl-4-hydroxy-5-propyl-7-chlorobenzofuran and p-chlorobenzoyl chloride in the presence of aluminum chloride. prepchem.com
In another example, 5-chlorosalicylaldehyde was used to synthesize ethyl 5-chlorobenzofuran-2-carboxylate, which was then converted to 5-chlorobenzofuran-2-carbohydrazide. researchgate.net This carbohydrazide (B1668358) was subsequently reacted with aromatic aldehydes to form Schiff bases, which were cyclized to generate novel 5-chloro-benzofuran derivatives. researchgate.net
The synthesis of 2-chlorobenzofuran (B1634090) derivatives can be achieved through direct chlorination of a benzofuran precursor. jst.go.jp
These examples underscore the strategic importance of chlorinated benzofurans as foundational building blocks in medicinal and organic chemistry, enabling the construction of diverse molecular architectures. lookchem.comacs.org
Spectroscopic and Advanced Characterization of 4 Chlorobenzofuran and Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a veritable fingerprint of the molecule by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups and structural features of chlorobenzofuran derivatives. The analysis of 1-(5-chloro-1-benzofuran-2-yl) ethanone (B97240), a related derivative, shows characteristic absorption bands that can be extrapolated to understand the core 4-Chlorobenzofuran structure. researchgate.net Key vibrational modes include the stretching of the carbonyl group (C=O) and the aromatic carbon-carbon double bonds (C=C). researchgate.net For benzofuran (B130515) derivatives in general, the spectra are characterized by aromatic C-H stretching vibrations, C=C aromatic stretching, and the distinctive C-O-C stretching of the furan (B31954) ring. The presence of the chlorine atom introduces a C-Cl stretching vibration, the frequency of which is dependent on its position on the aromatic ring.
While a specific, fully assigned experimental spectrum for this compound is not detailed in the surveyed literature, the characteristic infrared absorption bands for its structural motifs can be summarized based on data from related compounds. researchgate.netmattioli1885journals.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3150 - 3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) and furan rings. |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic system. |
| C-O-C Asymmetric Stretch | 1270 - 1200 | Asymmetric stretching of the ether linkage in the furan ring. |
| C-O-C Symmetric Stretch | ~1090 | Symmetric stretching of the furan ring ether bond. |
| C-Cl Stretch | 1100 - 800 | Stretching vibration of the carbon-chlorine bond. |
This table presents typical ranges for benzofuran derivatives and halogenated aromatics; specific values for this compound may vary.
Fourier-Transform Raman (FT-Raman) Spectroscopy
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative assignment for vibrational bands observed in FT-IR and FT-Raman spectra. It is achieved through computational calculations, often employing Density Functional Theory (DFT). PED analysis determines the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a specific normal vibrational mode. This allows for an unambiguous assignment of complex vibrations that arise from the coupling of multiple motions. Although a specific PED analysis for this compound was not found in the reviewed literature, this technique is widely applied to novel benzofuran derivatives to support and confirm experimental spectroscopic findings. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Proton (¹H) and Carbon-13 (¹³C) NMR are standard methods for the characterization of organic molecules like this compound.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
The ¹H-NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show signals corresponding to the five protons on the bicyclic ring system.
Direct experimental evidence from the analysis of a mixture containing this compound has identified the chemical shift for the proton at the C2 position. rsc.org Further insights into the signals for the benzenoid protons can be inferred from the spectrum of the closely related compound, methyl this compound-2-carboxylate. nii.ac.jp The electronic effects of the chlorine atom and the fused furan ring dictate the specific chemical shifts.
| Proton Position | Inferred Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J) | Reference |
| H2 | 7.65 | d, J = 2.2 Hz | rsc.org |
| H3 | Not available | - | |
| H5 | ~7.22 | d, J ≈ 8.0 Hz | nii.ac.jp |
| H6 | ~7.32 | t, J ≈ 8.0 Hz | nii.ac.jp |
| H7 | ~7.44 | d, J ≈ 8.0 Hz | nii.ac.jp |
Note: Data for H5, H6, and H7 are inferred from methyl this compound-2-carboxylate and may differ slightly for the parent this compound. The proton at C2 is a doublet due to coupling with H3, while the benzenoid protons (H5, H6, H7) exhibit a characteristic pattern of a doublet, a triplet, and a doublet for the three adjacent protons on the substituted ring. nii.ac.jp
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
¹³C-NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The spectrum of this compound would contain eight distinct signals for its eight carbon atoms.
Experimental data for methyl this compound-2-carboxylate provides a strong basis for estimating the chemical shifts in this compound, especially for the carbons in the chlorinated benzene ring. nii.ac.jp The chemical shifts of the furan ring carbons, C2 and C3, would be most affected by the absence of the methyl carboxylate group at C2 in the parent compound. The carbon atom bonded to the chlorine (C4) is expected to show a significant shift due to the halogen's inductive effect.
| Carbon Position | Chemical Shift (δ ppm) in Methyl this compound-2-carboxylate |
| C2 | 145.2 |
| C3 | 113.3 |
| C3a | 121.7 |
| C4 | 129.4 |
| C5 | 121.6 |
| C6 | 125.1 |
| C7 | 111.4 |
| C7a | 154.9 |
Data from reference nii.ac.jp. Shifts for this compound will differ, particularly at C2 and C3.
Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool for the structural elucidation of complex organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for predicting the NMR shielding tensors. gaussian.compageplace.de This method, often used in conjunction with Density Functional Theory (DFT), allows for the accurate calculation of ¹H and ¹³C NMR chemical shifts. scielo.brresearchgate.net
For benzofuran derivatives, theoretical NMR chemical shift values are typically obtained using the GIAO method. researchgate.net The process involves optimizing the molecular geometry of the compound, often at a specific level of theory like B3LYP/6-311++G(d,p), followed by the chemical shift calculation. scielo.br These theoretical predictions are then compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net Studies on various substituted benzofurans have demonstrated a strong correlation between the experimental and computed chemical shifts, validating the accuracy of the GIAO method for this class of compounds. researchgate.netresearchgate.net The use of computational methods has become an indispensable aid in the analysis of NMR spectra, especially for complex structures where spectral interpretation can be challenging. cam.ac.ukfrontiersin.org
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For benzofuran and its derivatives, the UV-Vis spectra are influenced by the nature and position of substituents on the benzofuran ring system. researchgate.net
Experimental studies on substituted benzofurans have revealed a significant dependence of the primary electronic absorption band on the substituent's electronic properties (donor or acceptor) and its location on the ring. researchgate.netresearchgate.net For instance, the introduction of different substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax). nii.ac.jp In many benzofuran derivatives, two distinct absorption regions are often observed. mdpi.com Theoretical studies have been conducted to interpret these characteristic variations in the UV spectra. researchgate.net
The choice of solvent can also influence the UV-Vis spectrum, though for some benzofuran derivatives, the effect is minimal. nih.gov A solvent has a specific UV-vis absorbance cutoff wavelength, below which the solvent itself absorbs light, and this must be considered when performing measurements. libretexts.org
Table 1: UV-Vis Absorption Data for Selected Benzofuran Derivatives
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
| 2-(4-Methylbenzylidene)-1-(4'-chlorobenzofuran-3-one) | Acetonitrile | Not Specified | Not Specified | researchgate.net |
| Benzofuran derivative 3a | Cyclohexane | Multiple peaks | Not Specified | mdpi.com |
| Benzofuran derivative 3b | Cyclohexane | Multiple peaks | Not Specified | mdpi.com |
| Benzofuran derivative 3c | Cyclohexane | Multiple peaks | Not Specified | mdpi.com |
| Benzofuran derivative 4a | Cyclohexane | ~247.0 | Not Specified | mdpi.com |
| Benzofuran derivative 4b | Cyclohexane | ~252.4 | Not Specified | mdpi.com |
| Benzofuran derivative 4c | Cyclohexane | ~255.8 | Not Specified | mdpi.com |
| 2-(1-Azulenyl)benzofuran (3a) | CH₂Cl₂ | 579 | Not Specified | nii.ac.jp |
| 2-(1-Azulenyl)benzofuran (3b) | CH₂Cl₂ | 582 | Not Specified | nii.ac.jp |
| 2-(1-Azulenyl)benzofuran (3c) | CH₂Cl₂ | 564 | Not Specified | nii.ac.jp |
| 2-(1-Azulenyl)benzofuran (3d) | CH₂Cl₂ | 546 | Not Specified | nii.ac.jp |
| PTBFP-BT Polymer | Solid State | 300-750 | Not Specified | nih.gov |
| PTBFP-BO Polymer | Solid State | 300-750 | Not Specified | nih.gov |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. chromedia.orghoriba.com This method is particularly useful for studying the properties of fluorescent molecules, including many benzofuran derivatives. mdpi.comresearchgate.net
The fluorescence properties of benzofurans are strongly dependent on their molecular structure. mdpi.com For example, the presence of certain functional groups can significantly impact the fluorescence quantum yield. mdpi.com Some substituted benzofurans are known to exhibit blue fluorescence. researchgate.net The shape and intensity of the fluorescence spectrum can be influenced by the surrounding environment, such as the solvent polarity. jasco-global.com
Fluorescence spectroscopy involves measuring both an excitation spectrum and an emission spectrum. The excitation spectrum is similar to the absorption spectrum, while the emission spectrum is typically a mirror image of the excitation spectrum, shifted to longer wavelengths (Stokes shift). horiba.comjasco-global.com
Table 2: Fluorescence Emission Data for Selected Benzofuran Derivatives
| Compound | Solvent | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) | Reference |
| 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- researchgate.netresearchgate.netnih.gov triazole | Not Specified | 430 nm (blue fluorescence) | Not Specified | researchgate.net |
| Benzofuran derivative 3a | Cyclohexane | Not Specified | 41-55% | mdpi.com |
| Benzofuran derivative 3b | Cyclohexane | Not Specified | 41-55% | mdpi.com |
| Benzofuran derivative 3c | Cyclohexane | Not Specified | 41-55% | mdpi.com |
| Benzofuran derivative 4a | Cyclohexane | Not Specified | 17-20% | mdpi.com |
| Benzofuran derivative 4b | Cyclohexane | Not Specified | 17-20% | mdpi.com |
| Benzofuran derivative 4c | Cyclohexane | Not Specified | 17-20% | mdpi.com |
Time-Dependent Density Functional Theory (TD-DFT) for Spectral Parameters
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.govunina.it It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. youtube.com
TD-DFT calculations are frequently employed to simulate the UV-Vis spectra of benzofuran derivatives, and the results are often in good agreement with experimental data. nih.govacs.org These calculations provide valuable insights into the nature of electronic transitions, such as identifying them as HOMO-LUMO transitions. nih.gov The choice of the functional and basis set is crucial for the accuracy of TD-DFT predictions. nih.govunina.it For example, the B3LYP functional is commonly used for these types of calculations. researchgate.netunina.it TD-DFT can also be used to study the effects of solvent on the electronic spectra. acs.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elucidating the structure of compounds. slideshare.net Various ionization techniques are used in mass spectrometry, with electrospray ionization (ESI) being common for the analysis of benzofuran derivatives. nih.govresearchgate.net
The fragmentation patterns observed in the mass spectrum provide valuable structural information. For 2-aroylbenzofuran derivatives, common fragmentation pathways include the formation of acylium ions and losses of small molecules like CO and CO₂. nih.govresearchgate.net The presence of halogen atoms, such as chlorine or bromine, can be identified by the characteristic isotopic patterns and the elimination of the halogen radical. nih.govresearchgate.net For instance, the loss of a chlorine radical is a diagnostic fragmentation for chloro-substituted benzofurans. nih.gov The fragmentation of some substituted propenoates has been shown to proceed through the formation of a benzopyrylium intermediate. nih.govmetabolomics.se
Table 3: Mass Spectrometry Data for Selected Benzofuran Derivatives
| Compound | Ionization Method | Key Fragment Ions (m/z) | Reference |
| 2-(4-Methylbenzylidene)-1-(4'-chlorobenzofuran-3-one) | GC-MS (70 eV) | 272 (M+2), 270 (M+), 269, 257, 255, 134, 115 | researchgate.net |
| 2-Aroylbenzofuran derivatives | ESI-MS/MS | Acylium ions (e.g., m/z 105), [M+H-C₆H₆]⁺ | nih.govresearchgate.net |
| 7-methoxy-benzofuran-2-carboxylic acid | Not Specified | 192 (M⁺) | researchgate.net |
| 4-amino-5-bromobenzofuran-7-carboxylic acid | Mass Spectrometric Detection | 256.1, 258.1 [M+H]⁺ | google.com |
| 4-amino-5-iodobenzofuran-7-carboxylic acid | Mass Spectrometric Detection | 303.9 [M+H]⁺ | google.com |
X-Ray Diffraction (XRD) for Single Crystal Structural Elucidation
For benzofuran derivatives, XRD analysis has been instrumental in confirming their molecular structures. iucr.orgiucr.org For example, the crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate revealed that the benzofuran ring system is nearly planar and oriented at a significant dihedral angle to the pyridazinone ring. iucr.org The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. arabjchem.orgiucr.org
The data obtained from XRD, including unit cell parameters, space group, and atomic coordinates, serve as a benchmark for validating the results of theoretical calculations, such as those from DFT. eurjchem.comarabjchem.org
Table 4: Crystallographic Data for a 5-Chlorobenzofuran (B1360139) Derivative
| Parameter | Value | Reference |
| Compound | Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate | iucr.org |
| Formula | C₁₈H₁₇ClN₂O₄ | iucr.org |
| Crystal System | Not Specified | iucr.org |
| Space Group | Not Specified | iucr.org |
| Key Structural Feature | Dihedral angle between benzofuran and oxopyradizine ring is 73.33 (8)° | iucr.org |
| Intermolecular Interactions | C—H⋯O interactions forming a three-dimensional network | iucr.org |
Advanced Surface and Elemental Characterization Methodologies
Advanced analytical techniques are crucial for understanding the surface properties, morphology, and elemental composition of this compound and its derivatives. These methods provide high-resolution information essential for materials science, catalysis, and electronics applications where surface interactions and structure dictate functionality.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and the chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. unimi.itwikipedia.org The process involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, which is characteristic of the elements and their bonding environments. eag.com
In the study of benzofuran derivatives, XPS is instrumental for confirming elemental composition and investigating electronic interactions. For instance, in composites made from benzothieno[3,2-b]benzofuran (BTBF) derivatives and single-walled carbon nanotubes (SWCNTs), XPS is used to verify the presence of the organic small molecules on the nanotubes. mdpi.com Analysis of these composites reveals distinct spectroscopic signatures corresponding to the elements within the benzofuran derivatives. mdpi.com Similarly, XPS has been employed to characterize catalysts used in reactions involving benzofurans, such as identifying chlorozincate species in Lewis acid-modified catalysts for benzofuran hydrogenation. acs.org
The technique's ability to probe the chemical state is particularly valuable. For bimetallic catalysts, XPS can reveal electron transfer between metals, indicating alloy formation by shifts in binding energy compared to the pure metals. unimi.it While specific XPS data for this compound is not extensively published, the principles of analysis are well-established. The presence of chlorine would be identified by the characteristic binding energy of the Cl 2p photoelectrons. Research on related halogenated compounds, such as brominated BTBF derivatives, demonstrates the clear detection of halogen peaks (e.g., Br 3d at 70 eV), confirming the successful incorporation of the halogen into the molecular structure. mdpi.com
| Compound/Material | Element/Orbital | Binding Energy (eV) | Finding | Reference |
|---|---|---|---|---|
| BTBF-Br/SWCNT Composite | Br 3d | 70 | Confirmation of bromine presence in the composite film. | mdpi.com |
| BTBF/SWCNT Composite | S 2p | 164 | Assigned to the sulfur in the benzothienobenzofuran structure. | mdpi.com |
| Ru@SILP-[ZnCl4]2- Catalyst | Cl 2p | Not specified | Used to identify the presence of chlorozincate species. | mpg.de |
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of high-energy electrons. carleton.edu The electron beam interacts with atoms in the sample, generating various signals that contain information about the surface topography and composition. wikipedia.org The most common signals are secondary electrons, which produce detailed images of the surface morphology, and backscattered electrons, which can reveal contrast in composition. carleton.edulibretexts.org
SEM is widely used to study the morphology of materials containing benzofuran derivatives. In research on poly(benzofuran-co-arylacetic acid), a phenoplast-related polymer, SEM was used for structural investigation. researchgate.net When this polymer was cross-linked with various diamines, SEM images revealed significant changes in morphology depending on the linker used. nih.gov For example, the starting polymer exhibited a self-assembling structure described as arboreal, which was distinctly different from the morphologies of the cross-linked products. nih.gov
In the context of composite materials, SEM is used to observe how benzofuran derivatives are dispersed within a matrix. For composites of benzothieno[3,2-b]benzofuran (BTBF) derivatives with single-walled carbon nanotubes (SWCNTs), SEM analysis of the surface morphology is a key characterization step. mdpi.com Similarly, in the development of catalysts for the synthesis of benzofurans, SEM, often coupled with Energy Dispersive X-ray (EDX) analysis, is used to determine the morphology and elemental distribution of the catalytic materials. researchgate.netazom.com For instance, the morphology of a Cu-functionalized metal-organic framework (MIL-101(Cr)) used as a catalyst for benzofuran synthesis was characterized using SEM. researchgate.net
| Material | Observation | Significance | Reference |
|---|---|---|---|
| Poly(benzofuran-co-arylacetic acid) (PBAAA) | Arboreal self-assembling structure. | Provides a baseline morphology for the starting polymer. | nih.gov |
| PBAAA cross-linked with 1,6-diaminohexane (PBAA-DAH) | Significant morphological difference from the starting polymer. | Demonstrates the structural impact of the cross-linking agent. | nih.gov |
| BTBF/SWCNT Composite Films | Observation of surface morphology. | Assesses the dispersion and interaction of the benzofuran derivative with the nanotubes. | mdpi.com |
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. uni-due.de The specimen must be ultrathin (typically below 100 nm) to be electron transparent. uni-due.de TEM can reveal the internal structure of materials at a significantly higher resolution than SEM, capable of imaging individual atoms. umk.ploeaw.ac.at
TEM is particularly valuable for characterizing nanoparticles and the internal structure of composites involving benzofuran derivatives. In studies of catalysts for the hydrogenation of benzofurans, TEM was used to characterize ruthenium nanoparticles supported on an ionic liquid phase. acs.orgmpg.de The analysis confirmed the formation of small, well-dispersed nanoparticles and was used to assess their stability, showing no significant change in size or dispersion after hours of continuous reaction. acs.orgmpg.de Specific nanoparticle sizes, such as an average of 1.9 ± 0.4 nm, have been reported from TEM analysis. acs.orgmpg.de
Another application is in the characterization of novel nanomaterials. Nanoparticles of a benzofuran–pyrazole hybrid were synthesized and characterized using TEM, which confirmed their spherical shape and determined their size range to be between 3.8 and 5.7 nm. mdpi.com TEM has also been used to investigate the stability of catalysts in benzofuran synthesis, where images of a recovered catalyst after multiple reaction cycles showed decomposition, explaining a drop in catalytic activity. acs.org
| Material | Finding | Size/Dimension | Reference |
|---|---|---|---|
| Ru Nanoparticles on SILP support | Characterized size and dispersion of catalyst nanoparticles. | 1.9 ± 0.4 nm | acs.orgmpg.de |
| Benzofuran–pyrazole hybrid nanoparticles | Confirmed spherical shape and average size. | 3.8 to 5.7 nm | mdpi.com |
| Graphene oxide-grafted aminobisphosphine–PdII complex | Observed decomposition of the catalyst after recycling. | Not specified | acs.org |
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer. wikipedia.org An AFM generates a topographical image by scanning a sharp tip at the end of a flexible cantilever over the surface of a sample. libretexts.org By measuring the deflection of the cantilever, which is caused by forces between the tip and the surface (e.g., van der Waals forces), a precise three-dimensional surface map can be generated. wikipedia.orglibretexts.org The technique can be applied to both conducting and insulating materials. nist.gov
AFM is used to visualize the surface morphology and texture of thin films and polymers containing benzofuran derivatives at the nanoscale. For example, the surface morphology of thin films of a diketopyrrolopyrrole-based polymer incorporating furan units was visualized using AFM. researchgate.net The images revealed that non-annealed films consisted of long, fine fibrils, which became thicker and shorter upon annealing, indicating increased crystallinity. researchgate.net
In another study, AFM was used to investigate thin films of terbium(III) 4-propoxy-2-benzofuran-carboxylate. researchgate.net The images showed that thermal annealing influenced not only the composition but also the root-mean-square roughness and morphology of the films, leading to a decrease in particle size while their shape remained consistent. researchgate.net AFM can also provide information beyond topography. By using specialized probes and modes, it can measure mechanical properties like hardness and elasticity at the nanoscale, which is critical for applications such as microelectromechanical systems (MEMS). mdpi.com
| Material | Analysis | Key Finding | Reference |
|---|---|---|---|
| PDBF-co-TT polymer thin film | Surface morphology | Annealing caused fibrils to become thicker and shorter, indicating increased crystallinity. | researchgate.net |
| Benzofurandione-based polymer film | Surface topography | Provided a height map of the polymer film surface. | chinesechemsoc.org |
| Tb(pobz)3 thin film | Surface morphology and roughness | Thermal annealing decreased particle size and altered surface roughness. | researchgate.net |
Computational and Theoretical Investigations of 4 Chlorobenzofuran and Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of molecular systems. By solving approximations of the Schrödinger equation, these methods provide detailed information about the electronic structure and energy of molecules. For 4-chlorobenzofuran and its derivatives, methods like Density Functional Theory (DFT) and Gaussian-n thermochemical methods have been employed to explore their properties.
Density Functional Theory (DFT) has become a popular computational method for studying benzofuran (B130515) derivatives due to its balance of accuracy and computational cost. sciforum.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with various basis sets, such as 6-311++G(d,p), to investigate these systems. researchgate.netd-nb.info
DFT calculations are instrumental in performing geometry optimization to find the minimum energy conformation of a molecule. researchgate.netnih.gov For instance, studies on substituted benzofurans have utilized DFT to optimize molecular structures, ensuring that the calculated structures are stable, as confirmed by the absence of imaginary frequencies in vibrational analysis. d-nb.infoorientjchem.org These optimized geometries provide the foundation for further calculations of molecular properties. nih.gov
In a study on a triazole derivative of 5-chlorobenzofuran (B1360139), DFT calculations at the B3LYP/6–311++G(d,p) level were used to obtain the optimized structure, and the computed geometrical parameters were compared with experimental data to confirm the structure. researchgate.net Similarly, investigations into polychlorinated dibenzofurans have employed the B3LYP/6-31G* method to compute quantum molecular descriptors for Quantitative Structure Toxicity Relationship (QSTR) studies. sciencepublishinggroup.com These computational approaches allow for the systematic investigation of a wide range of substituted benzofurans. rsc.org
| Parameter | Method/Basis Set | Calculated Value |
| Total Energy | B3LYP/6-311++G(d,p) | (Value in Hartrees) |
| Dipole Moment | B3LYP/6-311++G(d,p) | (Value in Debye) |
| C-Cl Bond Length | B3LYP/6-311++G(d,p) | (Value in Å) |
| C-O Bond Length (furan) | B3LYP/6-311++G(d,p) | (Value in Å) |
High-accuracy composite thermochemical methods, such as the Gaussian-n (Gn) series, are essential for obtaining reliable energetic data for chemical reactions. gaussian.comuni-muenchen.de The G3MP2B3 method, a variant of the Gaussian-3 theory, has been specifically used to investigate the formation mechanisms of benzofuran and chlorobenzofuran from the combustion of 1,3-dichloropropene (B49464). researchgate.net
These methods calculate thermochemical and kinetic parameters, including Gibbs free energies of reaction (ΔG) and activation (ΔG‡), which are critical for understanding reaction pathways. researchgate.net The calculations indicate that the formation of benzofuran and chlorobenzofuran proceeds through the oxidation of phenylvinyl radical intermediates followed by ring closure. researchgate.netfigshare.com The G3MP2B3 calculations provide detailed energy profiles for these pathways, including the energies of reactants, transition states, and products, with corrections for zero-point energy and thermal contributions at a standard temperature like 298.15 K. researchgate.net
Table 2: G3MP2B3 Calculated Free Energies (kJ/mol at 298.15 K) for a Key Step in this compound Formation (Source: Adapted from quantum chemical investigation of benzofuran and chlorobenzofuran formation. researchgate.net)
| Reaction Step | Species | Free Energy of Reaction (ΔG) | Free Energy of Activation (ΔG‡) |
| Ring Closure | Chlorophenyl ethenyl oxidanyl radical -> this compound + H | (Specific Values) | (Specific Values) |
Density Functional Theory (DFT) Studies (e.g., B3LYP functional, basis sets)
Electronic Structure and Reactivity Analysis
Beyond geometry and energy, computational methods provide deep insights into the electronic structure, which governs a molecule's reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are used to interpret the electronic characteristics of this compound and its derivatives.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. malayajournal.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.org
For derivatives of chlorobenzofuran, the HOMO-LUMO gap can be calculated to predict charge transfer within the molecule. researchgate.net In one study on a complex chlorobenzofuran derivative, the calculated HOMO-LUMO energy gap was 4.91 eV, indicating that significant energy is required for excitation and suggesting a stable molecule. researchgate.net The distribution of these frontier orbitals reveals potential sites for electronic interactions; for example, in some benzofuran derivatives, the LUMO orbitals are concentrated around the benzofuran and adjacent rings, indicating these areas are potential electron exchange vicinities. nih.gov
Table 3: Frontier Molecular Orbital Energies for a 3-(5-chloro-benzofuran-3-ylmethyl) Derivative (Source: Adapted from a study on a complex chlorobenzofuran derivative. researchgate.net)
| Orbital | Energy (eV) |
| HOMO | (Specific Value) |
| LUMO | (Specific Value) |
| Energy Gap (ΔE) | 4.91 |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method is powerful for analyzing intramolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. researchgate.netacs.org
The analysis involves examining interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). uni-muenchen.dewikipedia.org The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uni-muenchen.de Higher E(2) values indicate stronger interactions and greater electron delocalization. In studies of benzofuran derivatives, NBO analysis identifies key intramolecular electronic interactions and their stabilizing energies, providing a quantitative measure of delocalization effects beyond the simple Lewis structure. researchgate.netresearchgate.net For example, the donation of electron density from a lone pair orbital to an antibonding (σ*) orbital can enhance bond stability.
Table 4: Example of Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis (Note: This table is illustrative, based on typical interactions found in related heterocyclic systems. researchgate.net)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | σ* (C-C) | (Value) |
| π (C=C) | π* (C=C) | (Value) |
| LP (Cl) | σ* (C-C) | (Value) |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is the potential experienced by a positive test charge at a point in space near a molecule, and it reflects the net electrostatic effect of the total charge distribution (electrons and nuclei). uni-muenchen.deresearchgate.net
MEP maps are color-coded to represent different potential values on the molecular surface. wolfram.com Typically, red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.net Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net Green and yellow regions represent intermediate or near-zero potential. For chlorobenzofuran derivatives, MEP analysis helps to identify the charge distribution and pinpoint the most likely sites for intermolecular interactions, including hydrogen bonding. researchgate.netresearchgate.net
Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. scirp.orgfrontiersin.org Organic molecules, in particular, can exhibit large NLO responses due to the delocalization of π-electrons. scirp.orgnih.gov Computational studies on benzofuran derivatives have suggested that these compounds can be promising candidates for NLO materials. researchgate.net
The key to high NLO activity often lies in the molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). frontiersin.org For instance, a computational study on 7-methoxy-benzofuran-2-carboxylic acid indicated that its HOMO–LUMO energy gap of 4.189 eV suggests high polarizability, making it a reactive and potentially favorable candidate for NLO applications. researchgate.net The study evaluated properties like polarizability and first and second-order static hyperpolarizability to explore its NLO potential. researchgate.net
Table 1: Key Concepts in Non-Linear Optical (NLO) Properties
| Term | Description | Relevance to this compound |
| Non-Linear Optics (NLO) | The study of how light interacts with matter to produce new optical fields that are different in frequency, phase, or other characteristics from the incident light. scirp.org | Potential applications in optical switching, data storage, and other photonic technologies. |
| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between a donor and an acceptor group within the same molecule, often through a π-conjugated bridge. frontiersin.org | The chlorine atom and the benzofuran ring system can act as acceptor and donor/bridge components, influencing ICT and NLO properties. |
| Polarizability (α) | A measure of how easily the electron cloud of an atom or molecule can be distorted by an external electric field. | Higher polarizability often correlates with enhanced NLO responses. researchgate.net |
| First Hyperpolarizability (β) | A tensor quantity that describes the second-order NLO response of a molecule, responsible for effects like second-harmonic generation. mdpi.com | A key parameter for evaluating the potential of a molecule for second-order NLO applications. |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Widely used to calculate and predict the NLO properties of molecules. nih.govmdpi.com |
Fukui Function Analysis
Fukui function analysis is a powerful computational tool derived from density functional theory (DFT) used to predict the reactivity of different sites within a molecule. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most probable sites for nucleophilic and electrophilic attacks. wikipedia.orgscm.com
The Fukui function comes in two main forms:
f+(r) : for nucleophilic attack (electron acceptance), which is approximated by the density of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
f-(r) : for electrophilic attack (electron donation), which is approximated by the density of the Highest Occupied Molecular Orbital (HOMO). mdpi.com
A high value of the Fukui function at a particular atomic site indicates a higher reactivity at that location. faccts.de These functions can be "condensed" to individual atomic values to provide a more straightforward interpretation of site selectivity. scm.com
While specific Fukui function analysis for this compound was not found in the search results, studies on other molecules demonstrate its utility. For example, in a study of a pyrimidine (B1678525) derivative, Fukui functions were calculated to explain the chemical selectivity and reactive sites within the molecule. mjcce.org.mk Similarly, analysis of nitrobenzene (B124822) derivatives showed how the Fukui function can reveal a lack of nucleophilic reactivity at certain carbon atoms. mdpi.com
For this compound, one would expect the Fukui function analysis to highlight the reactivity of various positions on the benzofuran ring system. The electron-withdrawing nature of the chlorine atom and the oxygen heteroatom would significantly influence the electron density distribution and, consequently, the Fukui function values across the molecule. This analysis could predict, for instance, the most likely sites for substitution reactions or interactions with other reactive species.
Table 2: Fukui Function and Reactivity Descriptors
| Descriptor | Formula/Definition | Significance |
| Fukui Function for Nucleophilic Attack (f+) | f+ = ρ(N+1) - ρ(N) | Identifies sites most susceptible to attack by nucleophiles (electron donors). scm.com |
| Fukui Function for Electrophilic Attack (f-) | f- = ρ(N) - ρ(N-1) | Identifies sites most susceptible to attack by electrophiles (electron acceptors). scm.com |
| Dual Descriptor | Δf(r) = f+(r) - f-(r) | Combines both Fukui functions; positive values indicate electrophilic sites and negative values indicate nucleophilic sites. scm.com |
| Condensed Fukui Function | fk+ = qk(N+1) - qk(N) fk- = qk(N) - qk(N-1) | Represents the Fukui function condensed to an individual atom 'k', using atomic charges (q). scm.com |
| Local Softness | s(r) = S * f(r) | Related to the Fukui function and the global softness (S), it provides another measure of local reactivity. scm.com |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools used in computational chemistry to provide a detailed picture of electron localization in a molecule. ijasret.comcdnsciencepub.com They help visualize and quantify the regions of space where there is a high probability of finding an electron pair, thus revealing the nature of chemical bonds and lone pairs. ijasret.com
Electron Localization Function (ELF): ELF is a function of spatial coordinates that takes values between 0 and 1. jussieu.fr
High ELF values (close to 1) indicate regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. ijasret.comjussieu.fr
Low ELF values are found in the boundary regions between these localized domains. jussieu.fr
Localized Orbital Locator (LOL): LOL is another descriptor for chemical bonding that is based on the kinetic-energy density. cdnsciencepub.comcdnsciencepub.com Similar to ELF, it helps in identifying regions of high electron localization. cdnsciencepub.com The topology of LOL is analyzed in terms of its attractors, which correspond to the positions of localized electrons. cdnsciencepub.com
Both ELF and LOL provide a visual representation of chemical bonding that often aligns with classical models like the Valence Shell Electron Pair Repulsion (VSEPR) theory. cdnsciencepub.comcdnsciencepub.com They are valuable for understanding the covalent character of bonds and the distribution of electron density. ijasret.com For instance, in a study of 2-hydroxypropanamide, ELF and LOL analyses were used to investigate covalent bonding, showing high electron localization for shared electron bonds. ijasret.com The analysis also revealed regions of delocalized electrons. ijasret.com
For this compound, an ELF and LOL analysis would map out the covalent bonds within the furan (B31954) and benzene (B151609) rings, the C-Cl bond, and the lone pairs on the oxygen and chlorine atoms. The analysis would likely show high localization in the C-C, C-H, C-O, and C-Cl bonds, as well as in the region of the oxygen's lone pairs. This detailed electronic picture complements other analyses by providing a clear visualization of the bonding framework.
Mechanistic Computational Studies
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the formation of complex molecules like this compound. montclair.edursc.orgmdpi.com These studies can elucidate reaction pathways, identify transient intermediates and transition states, and determine the energetics (thermodynamics and kinetics) of each step. montclair.edumdpi.com
Investigation of this compound Formation Mechanisms and Energetics
Quantum chemical investigations have been conducted to understand the formation of benzofuran and chlorobenzofuran, particularly from precursors like 1,3-dichloropropene under combustion conditions. researchgate.netnewcastle.edu.aufigshare.com These studies employ methods like density functional theory (DFT) and high-level composite methods (e.g., G3MP2B3) to map out potential reaction pathways and calculate their associated free energies of reaction and activation. researchgate.net
One key finding is that the formation of these compounds often proceeds through open-shell, radical pathways. figshare.com A crucial mechanistic step involves the oxidation of phenylvinyl radical intermediates followed by a ring-closure reaction. researchgate.netfigshare.com For the formation of this compound, a proposed pathway starts with a chlorinated precursor, such as a chlorophenyl ethenyl radical. researchgate.net
For example, a study detailed the radical mechanism for the formation of chlorobenzofuran from a chlorophenyl ethenyl oxidanyl radical intermediate. researchgate.net The calculations provided the free energies of reaction (ΔG) and activation (ΔG‡) for the critical ring-closure step, indicating the thermodynamic and kinetic feasibility of the proposed pathway. researchgate.net
Table 3: Calculated Energetics for a Proposed this compound Formation Step
| Reaction Step | Description | ΔG (kJ/mol) | ΔG‡ (kJ/mol) |
| Ring Closure | Cyclization of a chlorophenyl ethenyl oxidanyl radical intermediate to form the this compound ring system. researchgate.net | Value not specified | Value not specified |
Note: Specific energy values from the cited study researchgate.net were presented in figures and not explicitly stated in the text abstracts available. The table structure is provided for illustrative purposes based on the described research.
Quantum Chemical Assessment of Ring Closure Kinetics
In the formation of this compound from a chlorophenyl ethenyl oxidanyl radical, the ring closure is a key kinetic bottleneck. researchgate.net Computational studies have calculated the free energy barrier for this cyclization step. researchgate.net These calculations, often performed using robust methods like G3MP2B3, include zero-point energy and thermal contributions to provide a realistic estimate of the reaction rate at a given temperature. researchgate.net
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations offer a microscopic view of the interactions between this compound derivatives and their biological targets. These computational tools are essential for understanding the underlying mechanisms of action and for the rational design of more potent and selective molecules.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. This method is widely employed to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-receptor complex.
Research on derivatives of benzofuran, including those with chloro substitutions, has demonstrated their potential to interact with a variety of biological targets. For instance, a study on 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- nih.govderpharmachemica.comresearchgate.nettriazole (CBT) revealed good inhibitory activity against the COX-2 receptor through molecular docking analysis. nih.govresearchgate.net In another investigation, benzofuran-1,3,4-oxadiazole derivatives were docked against the M. tuberculosis polyketide synthase 13 (Pks13) enzyme, with some compounds showing significant binding energies. nih.gov Specifically, derivatives BF3 and BF4 exhibited binding affinities of -14.23 kcal/mol and -14.82 kcal/mol, respectively. nih.gov Similarly, benzofuran-1,2,4-triazole derivatives have been evaluated as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). mdpi.com Docking studies showed that these compounds, such as BF-9, BF-12, and BF-13, had strong binding affinities, with scores of -16.09, -15.75, and -15.82 Kcal/mol, respectively. mdpi.com Furthermore, a derivative, 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl) benzofuran-6-ol, was identified as a stable derivative against Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) with a re-rank docking score of -145.497 kcal/mol. usm.my
The interaction of these compounds with their target proteins is often characterized by a network of hydrogen bonds and hydrophobic interactions. For example, the docking of newly designed ribofuranose nucleoside analogue derivatives with EGFR and VEGFR2 proteins has been performed, with some derivatives showing good binding energies. nih.gov The ability of the this compound scaffold to fit into the binding pockets of various enzymes and receptors underscores its potential as a versatile platform for designing targeted inhibitors.
Table 1: Molecular Docking Data for this compound Derivatives and Related Compounds
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions/Findings | Reference |
|---|---|---|---|---|
| 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- nih.govderpharmachemica.comresearchgate.nettriazole (CBT) | COX-2 | Not Specified | Good inhibitory activity observed. | nih.govresearchgate.net |
| Benzofuran-1,3,4-oxadiazole (BF3) | M. tuberculosis Pks13 | -14.23 | Strong binding affinity. | nih.gov |
| Benzofuran-1,3,4-oxadiazole (BF4) | M. tuberculosis Pks13 | -14.82 | Strong binding affinity. | nih.gov |
| Benzofuran-1,2,4-triazole (BF-9) | HCV NS5B RdRp | -16.09 | Excellent binding affinity. | mdpi.com |
| Benzofuran-1,2,4-triazole (BF-12) | HCV NS5B RdRp | -15.75 | Excellent binding affinity. | mdpi.com |
| Benzofuran-1,2,4-triazole (BF-13) | HCV NS5B RdRp | -15.82 | Excellent binding affinity. | mdpi.com |
| 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl) benzofuran-6-ol | P. falciparum PfENR | -145.497 (re-rank score) | Identified as a highly stable derivative. | usm.my |
| Ribofuranose nucleoside analogue (d2o) | EGFR | Good | Showed good binding energy. | nih.gov |
| Ribofuranose nucleoside analogue (d1o) | VEGFR2 | Good | Showed good results. | nih.gov |
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.gov These simulations are crucial for validating the results of molecular docking and for understanding the flexibility of both the ligand and the protein binding site. nih.gov
MD simulations have been employed to study the stability of benzofuran derivatives within the active sites of their target proteins. For instance, a 100 ns MD simulation was performed on benzofuran and indole (B1671886) derivatives complexed with histone-lysine N-methyl transferase (HKMT). researchgate.neteurjchem.com The stability of these complexes was confirmed by analyzing the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg). researchgate.net Another study on benzofuran-1,3,4-oxadiazole and -1,2,4-triazole derivatives targeting the HCV NS5B enzyme also utilized MD simulations to assess the stability of the ligand-protein complexes. mdpi.com The binding free energies were calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, which indicated strong intermolecular energies for the most promising compounds. mdpi.comnih.gov For example, the BF-12+NS5B complex was identified as the most stable system based on MM-GBSA calculations, with mean Van der Waals and electrostatic energies of -69.25 Kcal/mol and -28.09 Kcal/mol, respectively. mdpi.com
These simulations can reveal subtle but important dynamic behaviors, such as the movement of flexible loops in the protein or conformational adjustments of the ligand, which are not captured by static docking studies. The consistent stability of this compound derivatives in MD simulations further supports their potential as effective therapeutic agents.
Table 2: Molecular Dynamics Simulation Data for Benzofuran Derivatives
| Compound/Derivative | Target Protein | Simulation Time (ns) | Key Stability Metrics | Binding Free Energy (MM-PBSA/GBSA) (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Benzofuran and Indole Derivatives | Histone-Lysine N-Methyl Transferase (HKMT) | 100 | Stable RMSD, RMSF, Rg | Not Specified | researchgate.neteurjchem.com |
| Benzofuran-1,2,4-triazole (BF-9) | HCV NS5B RdRp | Not Specified | Stable complex | < -75.40 (MM-PBSA) | mdpi.com |
| Benzofuran-1,2,4-triazole (BF-12) | HCV NS5B RdRp | Not Specified | Most stable system | < -75.40 (MM-PBSA) | mdpi.com |
| Benzofuran-1,3,4-oxadiazole Derivatives | M. tuberculosis Pks13 | Not Specified | Stable complexes | Not Specified | nih.gov |
Computational methods are increasingly used to predict the biological potency and selectivity of new chemical entities before their synthesis and experimental testing. These predictions can be based on molecular docking scores, QSAR models, or more complex free energy calculations.
For this compound derivatives, computational studies have predicted significant biological activities, which have often been confirmed by subsequent experimental assays. A study on novel 5-chloro-indole-2-carboxylate derivatives showed that these compounds have potent antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines. mdpi.com The most potent of these, compound 3e, exhibited an IC50 value of 68 nM against EGFR, which was more potent than the reference drug erlotinib. mdpi.com Another series of 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives also demonstrated significant antiproliferative activities, with the most active compound showing equipotent activity to doxorubicin. doi.org
The addition of a halogen, such as chlorine, to the benzofuran ring has been noted to significantly increase anticancer activities. nih.govmdpi.com This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity. nih.gov For example, a series of amiloride-benzofuran derivatives were investigated as urokinase-type plasminogen activator (uPA) inhibitors, where the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a 2-fold increase in potency (Ki = 88 nM; IC50 = 0.43 μM). nih.gov
These predictive studies are invaluable for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process.
Table 3: Predicted Biological Potency of this compound Derivatives and Related Compounds
| Compound/Derivative | Biological Target/Cell Line | Predicted Activity (IC50/GI50/Ki) | Reference Compound | Reference |
|---|---|---|---|---|
| 5-Chloro-indole-2-carboxylate (3e) | EGFR | IC50 = 68 nM | Erlotinib (IC50 = 80 nM) | mdpi.com |
| 5-Chloro-indole-2-carboxylate (3a-e) | Various cancer cell lines | GI50 = 29-78 nM | Erlotinib | mdpi.com |
| 5-Chlorobenzofuran-2-carboxamide (15) | MCF-7 | Not Specified | Doxorubicin (equipotent) | doi.org |
| 4-Fluoro-2-benzofuranyl amiloride (B1667095) derivative | uPA | Ki = 88 nM; IC50 = 0.43 μM | 6-HMA derivative (Ki = 183 nM) | nih.gov |
| Ciprofloxacin-oxadiazole derivative (4) | E. coli DNA gyrase | IC50 = 42 ± 7 nM | Novobiocin (IC50 = 170 nM) | nih.gov |
| Ciprofloxacin-oxadiazole derivative (4) | E. coli topoisomerase IV | IC50 = 1.47 ± 0.20 µM | Novobiocin (IC50 = 11 µM) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are developed by identifying molecular descriptors that correlate with the observed activity and are used to predict the activity of new, untested compounds. nih.gov
Several QSAR studies have been conducted on benzofuran derivatives to understand the structural requirements for their biological activities. In one study, a QSAR analysis was performed on arylbenzofuran derivatives for their antihistaminic (H3-receptor antagonist) activity. derpharmachemica.com The resulting model had a squared correlation coefficient (r²) of 0.8662 and a cross-validated correlation coefficient (q²) of 0.6029, indicating good statistical significance. derpharmachemica.com The model highlighted the importance of specific topological descriptors in determining the antagonist activity. derpharmachemica.com
Another QSAR study focused on benzofuran and indole derivatives as inhibitors of histone lysine (B10760008) methyl transferase (HKMT). researchgate.neteurjchem.com The best model developed showed high robustness (R² = 0.9328), stability (Q²LOO = 0.9212), and predictive power (R²ext = 0.929). researchgate.neteurjchem.com This model was then used to design new compounds with potentially higher anticancer activity. researchgate.neteurjchem.com Furthermore, 2D-QSAR models for coumarin (B35378) derivatives as CDK inhibitors have been developed, showing that inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov A 3D-QSAR study on furanone derivatives as antibacterial agents also yielded a model with good predictive ability (r² = 0.8699, q² = 0.8224). neliti.com
These QSAR models provide valuable insights into the structure-activity relationships of this compound derivatives and serve as a guide for the design of new compounds with improved biological profiles.
Table 4: QSAR Model Statistics for Benzofuran Derivatives
| Activity | Model Type | r² | q² | pred_r² | Key Descriptors | Reference |
|---|---|---|---|---|---|---|
| Antihistaminic (H3-receptor antagonist) | PLS | 0.8662 | 0.6029 | 0.3940 | T_3_N_5, T_C_C_7, T_2_3_5 | derpharmachemica.com |
| HKMT Inhibition (Anticancer) | MLR | 0.9328 | 0.9212 | 0.929 | minHBint4, Wlambdal.unity | researchgate.neteurjchem.com |
| CDK Inhibition (Anticancer) | 2D-QSAR | 0.748 | 0.618 | 0.73 | Dipole moment, H-bond donors | nih.gov |
| Antibacterial | 3D-QSAR (kNN-MFA) | 0.8699 | 0.8224 | 0.7905 | Steric and electrostatic fields | neliti.com |
Biological Activities and Medicinal Chemistry Research of 4 Chlorobenzofuran Derivatives
Antimicrobial Efficacy
Chlorobenzofuran derivatives have demonstrated notable potential as antimicrobial agents, with research highlighting their efficacy against a spectrum of bacterial and fungal pathogens.
Antibacterial Activity
Derivatives of chlorobenzofuran have been synthesized and evaluated against various Gram-positive and Gram-negative bacteria, as well as mycobacteria.
Gram-Positive Bacteria: A series of 7-chlorobenzofuran (B1585391) derivatives were tested for their antibacterial properties, with compounds M5a and M5g showing potent activity against Enterococcus faecalis at a concentration of 50 µg/ml. cuestionesdefisioterapia.com Chloro-benzofuran chalcone (B49325) hybrids have also been evaluated, demonstrating significant antimicrobial activity against strains like Bacillus megaterium and Staphylococcus aureus. mattioli1885journals.com In one study, certain aurone (B1235358) derivatives containing a chloro-substituted imidazole (B134444) moiety showed comparable activity to the standard drug tetracycline (B611298) against S. aureus and were effective against Bacillus subtilis. acgpubs.org
Gram-Negative Bacteria: The same chloro-benzofuran chalcone hybrids mentioned above were also active against Escherichia coli and Klebsiella pneumoniae. mattioli1885journals.com Additionally, some aurone derivatives demonstrated moderate activity against K. pneumoniae. acgpubs.org
Mycobacterium tuberculosis: The fight against tuberculosis has also seen contributions from chlorobenzofuran research. A series of 3-chlorobenzofuran (B1601996) derivatives were designed and screened against multidrug-resistant Mycobacterium tuberculosis H37Rv strains. researchgate.netresearchgate.net Several of these compounds exhibited excellent inhibitory potential, with IC₅₀ values ranging from 43 to 104 μM. researchgate.netresearchgate.net Another study focusing on indole-2-carboxamides, which are structurally related, involved the synthesis of 5-chlorobenzofuran-2-carboxylic acid as part of its research into potent anti-TB agents, underscoring the relevance of the chloro-benzofuran moiety in this field. acs.org
Table 1: Antibacterial Activity of Selected Chlorobenzofuran Derivatives
| Compound Type | Target Bacteria | Activity/Concentration | Reference |
|---|---|---|---|
| 7-Chlorobenzofuran derivatives (M5a, M5g) | Enterococcus faecalis | Potent at 50 µg/ml | cuestionesdefisioterapia.com |
| Chloro-benzofuran chalcones | Bacillus megaterium | Significant activity | mattioli1885journals.com |
| Chloro-benzofuran chalcones | Staphylococcus aureus | Significant activity | mattioli1885journals.com |
| Chloro-benzofuran chalcones | Escherichia coli | Significant activity | mattioli1885journals.com |
| Chloro-benzofuran chalcones | Klebsiella pneumoniae | Significant activity | mattioli1885journals.com |
| 3-Chlorobenzofuran derivatives (3a, 3b, 3c, 4b, 4c) | Mycobacterium tuberculosis H37Rv | IC₅₀ range: 43-104 μM | researchgate.netresearchgate.net |
| Aurone derivative (4c) | Bacillus subtilis | Effective | acgpubs.org |
Antifungal Activity
The antifungal properties of chlorobenzofuran derivatives have been investigated, revealing activity against several pathogenic fungi.
Candida albicans : This opportunistic yeast is a common target for antifungal research. Aryl (5-chloro-benzofuran-2-yl) ketoximes and their ether derivatives were synthesized and evaluated for their anticandidal activity. benthamscience.com Among these, compounds 2c and 3c were identified as the most active against C. albicans, as well as other Candida species like C. glabrata, C. krusei, and C. parapsilosis. benthamscience.com The mechanism for compound 2c was found to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. benthamscience.com Other studies on 7-chlorobenzofuran derivatives also reported significant activity against C. albicans at a concentration of 25 µg/ml. cuestionesdefisioterapia.com
Aspergillus fumigatus : While specific data on 4-chlorobenzofuran against this pathogen is limited, related studies on benzofuran (B130515) derivatives have shown promise, suggesting a potential area for future investigation.
Fusarium moniliformae and Trichoderma viridae : Research on a series of aurones (benzofuran-3-ones) which included chloro-substituted derivatives showed that these compounds were active against both Fusarium moniliformae and Trichoderma viridae. acgpubs.org Notably, compound 4c demonstrated stronger activity against both fungal strains compared to the standard antifungal agent, nystatin. acgpubs.org
Table 2: Antifungal Activity of Selected Chlorobenzofuran Derivatives
| Compound Type | Target Fungi | Activity/Concentration | Reference |
|---|---|---|---|
| Aryl (5-chloro-benzofuran-2-yl) ketoxime (2c, 3c) | Candida albicans | Most active in series | benthamscience.com |
| 7-Chlorobenzofuran derivatives (M5i, M5k, M5l) | Candida albicans | Significant at 25 µg/ml | cuestionesdefisioterapia.com |
| Aurone derivative (4c) | Fusarium moniliformae | Stronger than nystatin | acgpubs.org |
| Aurone derivative (4c) | Trichoderma viridae | Stronger than nystatin | acgpubs.org |
| Aurone derivatives (4a, 4d, 4g, 4l) | Fusarium moniliformae | Good activity | acgpubs.org |
| Aurone derivatives (4a, 4f) | Trichoderma viridae | Good activity | acgpubs.org |
Structure-Activity Relationships (SAR) for Antimicrobial Potency
Structure-activity relationship (SAR) studies help elucidate the molecular features necessary for biological activity. For chlorobenzofuran derivatives, several key insights have emerged. The inclusion of electron-withdrawing groups, such as a chlorine atom, on the benzofuran ring is a crucial determinant of antimicrobial activity. nih.gov The position of the halogen is also critical. nih.gov For instance, research indicates that a chlorine atom at the C-7 position can enhance electrophilic reactivity, which may improve interactions with microbial targets. In anti-TB derivatives, a chlorine atom at the C-5 position was found to be a favorable substitution for activity. acs.org These findings suggest that both the presence and the placement of the chlorine substituent are vital for optimizing the antimicrobial potency of benzofuran-based compounds.
Anticancer Potential and Antitumor Activity
Halogenated benzofuran derivatives are a significant class of compounds with demonstrated cytotoxic and anticancer properties. mdpi.com The addition of chlorine to the benzofuran ring has been shown to substantially enhance anticancer activity. nih.gov
Evaluation of Cytotoxic and Antiproliferative Effects
A significant body of research has evaluated the cytotoxic effects of chlorobenzofuran derivatives against a variety of human cancer cell lines.
One study examined methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7 ), which showed its highest cytotoxicity against the A549 lung cancer cell line with an IC₅₀ value of 6.3 ± 2.5 μM and moderate activity against the HepG2 liver cancer cell line with an IC₅₀ of 11 ± 3.2 μM. mdpi.com
Another major area of research involves 5-chlorobenzofuran-2-carboxamides. nih.govmdpi.com A series of these compounds were developed and tested for antiproliferative activity. nih.govmdpi.com One derivative, Compound 3 from a study, which features an N-phenethyl carboxamide moiety with a morpholinyl substitution, exhibited potent antiproliferative activity against A-549, MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon) cancer cell lines, with GI₅₀ values of 1.8, 0.7, 1.3, and 1.6 μM, respectively. nih.gov The activity of this compound was comparable to the standard anticancer drug doxorubicin. nih.gov
Table 3: Cytotoxic and Antiproliferative Effects of Selected Chlorobenzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (μM) | Reference |
|---|---|---|---|
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | 6.3 ± 2.5 | mdpi.com |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 (Liver) | 11 ± 3.2 | mdpi.com |
| 5-Chlorobenzofuran-2-carboxamide (B3262294) derivative (Compound 3) | A549 (Lung) | 1.8 | nih.gov |
| 5-Chlorobenzofuran-2-carboxamide derivative (Compound 3) | MCF-7 (Breast) | 0.7 | nih.gov |
| 5-Chlorobenzofuran-2-carboxamide derivative (Compound 3) | Panc-1 (Pancreas) | 1.3 | nih.gov |
| 5-Chlorobenzofuran-2-carboxamide derivative (Compound 3) | HT-29 (Colon) | 1.6 | nih.gov |
| 5-Chlorobenzofuran-2-carboxamide derivative (Compound 15) | MCF-7 (Breast) | Equipotent to doxorubicin | nih.gov |
| 5-Chlorobenzofuran-2-carboxamide derivative (Compound 4) | HCT116 (p53-null) | 2.91 | nih.govmdpi.com |
Mechanistic Insights into Anticancer Action
The anticancer effects of chlorobenzofuran derivatives are driven by several cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Induction of Apoptosis: Many chlorobenzofuran derivatives exert their anticancer effects by triggering apoptosis in cancer cells. mdpi.comresearchgate.net Studies on 5-chlorobenzofuran-2-carboxamide derivatives showed they could significantly increase the levels of active caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov For example, compounds 15 and 21 from one study increased active caspase-3 levels by 6-8 fold in MCF-7 breast cancer cells. nih.gov Further investigation revealed that these compounds activate both the intrinsic and extrinsic apoptotic pathways, as evidenced by increased levels of caspase-8 and caspase-9, an elevated Bax/Bcl-2 protein ratio, and overexpression of Cytochrome C. nih.gov Research on methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also confirmed its pro-oxidative and proapoptotic properties. mdpi.com
Cell Cycle Arrest: In addition to inducing apoptosis, chlorobenzofuran derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. mdpi.comnih.gov The 5-chlorobenzofuran (B1360139) derivative Compound 15 was found to cause cell cycle arrest at the Pre-G1 and G2/M phases in MCF-7 cells. nih.gov Similarly, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7 ) induced G2/M phase arrest in HepG2 cells. mdpi.com By preventing cells from progressing through the cell cycle, these compounds effectively inhibit tumor growth. researchgate.netmdpi.com
Structure-Activity Relationships (SAR) for Anticancer Activity
The structural framework of benzofuran derivatives is a critical determinant of their anticancer potential. mdpi.comnih.gov Medicinal chemists have utilized the benzofuran core to synthesize novel compounds for various disorders, including cancer. mdpi.comnih.gov Research has shown that substitutions at the C-2 position of the benzofuran ring, such as with an ester or another heterocyclic ring, are crucial for cytotoxic activity. mdpi.com
A noteworthy example involves a series of apoptotic anticancer derivatives developed from 5-chlorobenzofuran-2-carboxamides. mdpi.com In this series, the presence of an N-phenethyl carboxamide group was found to significantly enhance antiproliferative activity against tumor cells. mdpi.com Further modifications, such as the introduction of bromine to a methyl or acetyl group attached to the benzofuran system, have been shown to increase cytotoxicity in both normal and cancer cells. nih.gov
Hybrid molecules incorporating the benzofuran scaffold with other heterocyclic rings like chalcone, triazole, piperazine, and imidazole have emerged as potent cytotoxic agents. mdpi.com This synergistic approach holds promise for developing effective anticancer drugs against malignant tumors. mdpi.com For instance, in a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, a 4-Cl substitution on a phenyl ring at the C(2) position was found to be favorable for antiproliferative activity. mdpi.com
Anti-inflammatory and Analgesic Properties
Benzofuran derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. cuestionesdefisioterapia.com Studies on various derivatives have shown that specific structural modifications can enhance these activities. For example, the cyclization of 4-(4'-acetyl-3'-hydroxy-phenoxymethyl)-coumarin to form chromones and benzofurans led to an increase in both analgesic and anti-inflammatory effects. nih.gov
In a study involving a novel (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one, significant antinociceptive and anti-inflammatory effects were observed in mice. nih.gov This compound showed notable analgesia in the early phase of the formalin test and even higher activity in the chronic inflammatory phase. nih.gov It also inhibited carrageenan-induced inflammation and demonstrated analgesic effects in the hot plate test. nih.gov These findings suggest that the benzofuran-3-one scaffold is a promising starting point for developing potent anti-inflammatory and analgesic drugs. nih.govnih.gov
The pyrrole (B145914) heterocycle, often incorporated into drug structures, is another scaffold recognized for its potential in developing anti-inflammatory and analgesic compounds. pensoft.net Research on 1,2,4-triazole (B32235) derivatives has also yielded compounds with significant anti-inflammatory, analgesic, and antipyretic activities. d-nb.inforesearchgate.net
Enzyme Inhibition Studies
Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP1A2, CYP2D6)
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of xenobiotics, including drugs. nih.gov The major CYP isoforms involved in drug metabolism include CYP1A2 and CYP2D6. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered drugs. nih.govmdpi.com
Research into the inhibitory effects of various compounds on CYP isoforms is ongoing. For instance, studies on pyrrole-based hydrazide-hydrazones revealed no significant inhibitory effects on CYP1A2 and CYP2D6 at a 1µM concentration. pensoft.net Flavonoid aglycones are known to be metabolized by and also act as inhibitors of several CYP enzymes, including CYP1A2 and CYP2D6. mdpi.com Understanding how different chemical structures interact with these enzymes is vital for drug development. fda.gov
Dual Aromatase-Steroid Sulfatase (STS) Inhibition
A promising strategy in the treatment of hormone-dependent breast cancer is the dual inhibition of aromatase and steroid sulfatase (STS), two key enzymes in estrogen biosynthesis. rsc.orgrsc.orgmdpi.com Benzofuran-derived sulfamates have been developed as dual aromatase-steroid sulfatase inhibitors (DASIs). rsc.orgrsc.org
In one study, the addition of a methyl group at the 3-position of the benzofuran ring in a series of benzofuran ketone sulfamates was critical for achieving dual inhibitory activity. rsc.orgrsc.org The 4-chloro derivative of this series, in particular, demonstrated potent dual inhibition of both aromatase (IC₅₀ = 137 nM) and STS (IC₅₀ = 48 nM). rsc.orgrsc.org This highlights the importance of the 4-chloro substitution on the benzofuran scaffold for this dual activity. In contrast, triazole benzofuran sulfamates showed low nanomolar aromatase inhibition but were inactive against STS. rsc.orgrsc.org The development of potent and selective DASIs could offer a more effective therapeutic approach for hormone-dependent breast cancer. nih.gov
Table 1: Inhibitory Activity of Benzofuran-Derived Sulfamates
| Compound | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) |
|---|---|---|
| 4-chloro derivative (19b) | 137 | 48 |
| 4-methoxy derivative (19e) | 35 | 164 |
Data sourced from a study on benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors. rsc.orgrsc.org
Chorismate Mutase Inhibition
Chorismate mutase is a crucial enzyme in the shikimate pathway, responsible for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants. wikipedia.org As this pathway is absent in humans, chorismate mutase presents an attractive target for the development of new antimicrobial agents. researchgate.net The enzyme catalyzes the Claisen rearrangement of chorismate to prephenate. wikipedia.orgethz.ch The gene for chorismate mutase in Mycobacterium tuberculosis is considered a potential therapeutic target for new anti-tuberculosis drugs. researchgate.net
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its over-activity can lead to skin pigmentation disorders. mdpi.com Consequently, tyrosinase inhibitors are of great interest for pharmaceutical and cosmetic applications. mdpi.com Research has shown that the 4-fluorobenzyl moiety can effectively interact with the catalytic site of tyrosinase, and the addition of a chlorine atom can enhance this inhibitory activity. mdpi.com This has led to the synthesis of new compounds incorporating a 3-chloro-4-fluorophenyl fragment, which have demonstrated improved tyrosinase inhibition. mdpi.com
Benzofuran derivatives have also been investigated as tyrosinase inhibitors. Fused benzofuran flavonoids, such as mulberrofuran G, have shown significant inhibitory activity against mushroom tyrosinase, with one study reporting an IC₅₀ value six times lower than that of the standard inhibitor, kojic acid. mdpi.com The inhibitory activity is influenced by the specific structural features of the derivatives. mdpi.comnih.gov
Receptor Modulation Research
5-HT4 Receptor Agonist Development
Research into the development of selective 5-HT4 receptor agonists has identified derivatives of this compound as crucial building blocks. Specifically, 4-amino-5-chlorobenzofuran-7-carboxylic acid has been highlighted as a key intermediate in the synthesis of potent 5-HT4 receptor agonists. google.comgoogle.compatsnap.com Patents in this area describe multi-step reaction processes to produce this intermediate, emphasizing its importance in creating novel chemical structures that target the 5-HT4 receptor. google.compatsnap.com
The development of new 5-HT4 receptor agonists is driven by their potential therapeutic applications in treating various disorders. The 5-HT4 receptor is a subtype of the 5-hydroxytryptamine receptor, and its activation is being investigated for potential benefits in conditions such as Alzheimer's disease, schizophrenia, and other psychiatric disorders. patsnap.com The synthesis of compounds like Prucalopride, a selective 5-HT4 receptor agonist used for treating constipation, relies on intermediates such as 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a derivative of this compound. google.com The methods developed for synthesizing these intermediates aim for efficiency, high yield, and cost-effectiveness to support the development of new therapeutic agents. google.compatsnap.com
Table 1: Key Intermediates in 5-HT4 Receptor Agonist Synthesis
| Compound Name | Role | Reference |
|---|---|---|
| 4-amino-5-chlorobenzofuran-7-carboxylic acid | Key intermediate for 5-HT4 receptor agonists | google.compatsnap.com |
| 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | Intermediate for the synthesis of Prucalopride | google.com |
Other Investigated Biological Activities (e.g., antioxidant, anti-diabetic, anticonvulsant)
Derivatives of the this compound scaffold have been investigated for a variety of other biological activities, demonstrating the versatility of this chemical structure in medicinal chemistry.
Antioxidant Activity
Several studies have explored the antioxidant potential of benzofuran derivatives, including those with chloro substitutions. For instance, a series of substituted benzofuran derivatives were synthesized and evaluated for their in vitro antioxidant activity using the DPPH method, with some compounds demonstrating very good activity. nih.gov In another study, aromaticity-extended resveratrol (B1683913) analogues incorporating a benzofuran ring were synthesized and showed significant antioxidant properties. mdpi.com While not always specific to the 4-chloro position, these studies indicate that the benzofuran nucleus, which can be substituted with chlorine, is a viable scaffold for developing new antioxidant agents. nih.govmdpi.com
Anti-diabetic Activity
The benzofuran scaffold has also been explored for its potential in developing anti-diabetic agents. Research has shown that benzofuran-based Schiff bases can be designed as anti-diabetic compounds, with studies investigating their inhibitory potentials against α-amylase and α-glucosidase enzymes. researchgate.net The inhibition of these enzymes is a key approach in managing diabetes by reducing carbohydrate digestion. researchgate.net While direct studies on this compound for anti-diabetic activity are not extensively detailed in the provided results, the broader research on chloro-substituted benzofuran derivatives suggests this is a promising area of investigation. researchgate.net
Anticonvulsant Activity
Benzofuran derivatives have shown promise as anticonvulsant agents. cuestionesdefisioterapia.com Studies on various substituted furochromone, benzofuran, and flavone (B191248) derivatives have been conducted to assess their anticonvulsant activity in models such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electric shock (MES) induced seizure tests. nih.gov Some benzofuran derivatives substituted with thiosemicarbazide (B42300) or thiazolidin-4-one moieties have demonstrated significant protection in these models. nih.gov For example, certain compounds showed 100% protection at a dose of 300 mg/kg in the scPTZ test. nih.gov Although the specific contribution of a 4-chloro substituent is not always isolated, the consistent anticonvulsant activity observed in various chloro-containing heterocyclic compounds suggests its potential importance. mdpi.commdpi.com
Table 2: Investigated Biological Activities of Chloro-Substituted Benzofuran Derivatives and Related Compounds | Biological Activity | Compound Type | Key Findings | Reference | | --- | --- | --- | | Antioxidant | Substituted benzofuran derivatives | Some compounds showed very good in vitro antioxidant activity. | nih.gov | | | Aromaticity-extended resveratrol analogues with benzofuran | Showed significant antioxidant properties. | mdpi.com | | Anti-diabetic | Benzofuran Schiff bases | Investigated for α-amylase and α-glucosidase inhibition. | researchgate.net | | Anticonvulsant | Benzofuran derivatives with thiosemicarbazide/thiazolidin-4-one | Showed 100% protection in scPTZ test at 300 mg/kg. | nih.gov | | | Quinazolin-4(3H)-one derivatives | p-Chloro substituted derivative was tested for anticonvulsant properties. | mdpi.com |
Environmental Fate and Behavior Research of 4 Chlorobenzofuran
Environmental Transformation Pathways
The transformation of a chemical in the environment through processes like hydrolysis, microbial degradation, and photolysis determines its persistence and the formation of potential metabolites.
Hydrolysis as a Function of pH
Hydrolysis is a chemical reaction with water that can be a primary degradation pathway for many organic compounds. The rate of this reaction is often dependent on the pH of the surrounding medium (acidic, neutral, or basic). For halogenated benzofurans, there is a general understanding that they can be prone to hydrolysis, and maintaining a neutral pH between 6 and 8 is often recommended in experimental settings to prevent dehalogenation .
However, specific experimental data detailing the hydrolysis rate constants (k_h) or half-lives (t½) for 4-Chlorobenzofuran at various pH levels (e.g., pH 4, 7, and 9) are not available in the reviewed literature. Without such studies, it is not possible to construct a pH-rate profile or to predict its persistence in aquatic environments of differing acidity.
Aerobic and Anaerobic Transformation in Soil
The breakdown of chemicals by microorganisms in soil is a critical factor in their environmental persistence. These processes can occur in the presence (aerobic) or absence (anaerobic) of oxygen. Standardized test guidelines, such as OECD 307, outline the methodologies for conducting these studies, which typically involve measuring the rate of degradation and identifying transformation products fao.orgfera.co.uk. Key endpoints from these studies are the DT50 and DT90 values, which represent the time taken for 50% and 90% of the compound to dissipate, respectively.
Despite the availability of these testing protocols, specific studies quantifying the aerobic and anaerobic transformation rates and identifying the degradation pathways for this compound in various soil types could not be located. Consequently, no data on its half-life in soil under either condition can be presented.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
Chemicals that enter aquatic systems can partition into the sediment, where they may undergo microbial degradation under aerobic or anaerobic conditions. The OECD 308 guideline details the methodology for assessing these transformation processes in simulated water-sediment systems oecd.org. These studies are crucial for understanding the fate of chemicals in rivers, lakes, and estuaries.
As with soil transformation, there is a notable absence of published research detailing the aerobic or anaerobic degradation of this compound in aquatic sediments. Information on its persistence (DT50 values) and the identity of any major transformation products in these systems is currently unavailable.
Phototransformation in Water (Direct Photolysis)
Direct photolysis is the process where a chemical absorbs light energy from the sun, leading to its breakdown. The rate of this process depends on the chemical's ability to absorb light at wavelengths present in sunlight (above 290 nm) and its quantum yield, which is a measure of the efficiency of the light-induced transformation oecd.org.
While it is known that the benzofuran (B130515) structure can be susceptible to UV-induced reactions, specific data on the direct photolysis of this compound in water are not available . Key parameters, such as the molar absorption coefficient, the quantum yield, and the resulting environmental half-life under representative sunlight conditions, have not been documented in the accessible literature. For comparison, the related but distinct compound 4-chlorophenol (B41353) has a reported quantum yield of 0.44 ± 0.1 in neutral solution uclan.ac.uk. However, this value cannot be directly applied to this compound.
Environmental Distribution and Transport
The movement and distribution of a chemical within and between environmental compartments like soil, water, and air are governed by its physical and chemical properties.
Adsorption-Desorption Characteristics in Soil
The tendency of a chemical to bind to soil particles is known as adsorption, and its release back into the soil solution is desorption. This behavior is a key determinant of a chemical's mobility, influencing its potential to leach into groundwater or be available for uptake by organisms chemsafetypro.com. The primary metric used to describe this is the organic carbon-normalized adsorption coefficient (Koc) ecetoc.org. Chemicals can be classified based on their Koc values from very high mobility to immobile chemsafetypro.com.
Specific experimental data on the adsorption-desorption characteristics of this compound in different soil types are not found in the available scientific literature. Therefore, Koc values, which are essential for environmental mobility and risk assessment models, cannot be reported.
Leaching Potential to Groundwater
The movement of a chemical through soil and into groundwater, a process known as leaching, is a significant pathway for environmental contamination. thermofisher.inekb.eg The potential for a substance like this compound to leach is governed by a combination of its intrinsic chemical properties and the characteristics of the soil. orst.edu
Key factors influencing leaching include:
Solubility in water: Chemicals that are highly soluble in water are more easily carried downward by percolating water. thermofisher.in
Adsorption to soil particles (Koc): The tendency of a chemical to bind to organic carbon in soil is a critical factor. orst.edu Stronger adsorption leads to lower mobility and reduced leaching potential.
Persistence in soil (Half-life): The longer a chemical persists in the soil without degrading, the greater the opportunity for it to leach into groundwater. orst.edu
A commonly used screening tool to estimate the leaching potential of a pesticide is the Groundwater Ubiquity Score (GUS) . orst.edufairway-is.eu The GUS is calculated using the soil half-life (t½) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) of the chemical:
GUS = log10(t½) x [4 - log10(Koc)] orst.edu
A higher GUS value indicates a greater potential for the chemical to leach into groundwater. orst.edu
Data Table: Leaching Potential Parameters for this compound
| Parameter | Value | Source |
| Water Solubility | No data available | |
| Soil Organic Carbon Partition Coefficient (Koc) | No data available | |
| Soil Half-life (t½) | No data available | |
| Groundwater Ubiquity Score (GUS) | Not calculable | |
| No specific experimental data for this compound is available in the reviewed literature. |
Volatilization from Environmental Compartments
Volatilization is the process by which a chemical transitions from a solid or liquid state into a gaseous state, allowing it to move from soil or water into the atmosphere. ca.gov The tendency of a compound to volatilize is primarily determined by its vapor pressure and its solubility in water, often expressed by the Henry's Law Constant (H) . chemsafetypro.com
A high Henry's Law Constant suggests that a chemical will readily partition from water to air, indicating a higher potential for volatilization. chemsafetypro.com
Conversely, a low Henry's Law Constant indicates a preference for the chemical to remain in the water, resulting in lower volatilization. chemsafetypro.com
Environmental factors such as temperature, wind speed, and the depth of the water body also influence the rate of volatilization. cdc.govnih.gov For soil, factors like soil moisture content and the degree of adsorption to soil particles play a significant role. cdc.gov
Data Table: Volatilization Potential of this compound
| Parameter | Value | Source |
| Vapor Pressure | No data available | |
| Henry's Law Constant (H) | No data available | |
| Specific data on the volatilization potential of this compound could not be located in the reviewed scientific literature. |
Bioaccumulation Potential in Organisms
Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment (e.g., water, soil, or food). This occurs when the rate of uptake of the chemical exceeds the rate of its elimination through metabolic processes or excretion. nih.gov
Bioaccumulation in Aquatic Biota (e.g., Fish, Sediment-dwelling Oligochaetes)
In aquatic environments, bioaccumulation is a key concern, particularly for persistent and hydrophobic compounds. ca.gov The potential for a chemical to bioaccumulate in aquatic organisms is often assessed using the Bioaccumulation Factor (BAF) or the Bioconcentration Factor (BCF) . nih.govosti.gov
BCF describes the uptake of a chemical from the surrounding water only. osti.gov
BAF is a more comprehensive measure that includes uptake from all sources, including water, food, and sediment. nih.govosti.gov
For sediment-dwelling organisms, such as certain species of oligochaetes, exposure through contaminated sediment is a primary route. Standardized tests, such as the OECD 315 guideline, are used to measure the bioaccumulation of chemicals from sediment into these organisms. situbiosciences.com
Data Table: Bioaccumulation Factors for this compound in Aquatic Biota
| Organism | Exposure Route | Bioaccumulation Factor (BAF/BCF) | Source |
| Fish | Water/Diet | No data available | |
| Sediment-dwelling Oligochaetes | Sediment | No data available | |
| No empirical data on the bioaccumulation of this compound in aquatic organisms was found in the reviewed literature. |
Bioaccumulation in Terrestrial Oligochaetes
Terrestrial oligochaetes, or earthworms, are important indicators for the bioaccumulation of chemicals in soil ecosystems due to their direct and continuous contact with soil and their role in the food chain. ibacon.com The OECD Test Guideline 317 is a standardized method used to assess the bioaccumulation of chemicals in terrestrial oligochaetes. ibacon.comoecd.orgoecd.org This test involves an uptake phase, where the worms are exposed to contaminated soil, followed by an elimination phase in clean soil to determine the uptake and elimination rate constants and the bioaccumulation factor (BAF). ibacon.comoecd.org
Data Table: Bioaccumulation of this compound in Terrestrial Oligochaetes
| Parameter | Value | Source |
| Bioaccumulation Factor (BAF) | No data available | |
| Uptake Rate Constant (ks) | No data available | |
| Elimination Rate Constant (ke) | No data available | |
| Specific research on the bioaccumulation of this compound in terrestrial oligochaetes has not been identified in the available literature. |
Biodegradation Studies
Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi, into simpler compounds. libretexts.org It is a critical process that determines the persistence of a chemical in the environment. libretexts.org The rate of biodegradation can be influenced by several factors, including the chemical structure of the compound, temperature, pH, oxygen availability, and the presence of a microbial community adapted to degrade the substance. mdpi.comnih.gov
For chlorinated organic compounds, the number and position of chlorine atoms on the aromatic ring can significantly affect their susceptibility to microbial degradation. cdc.gov Generally, increasing chlorination can lead to greater resistance to biodegradation. cdc.gov
Data Table: Biodegradation of this compound
| Environment | Condition | Half-life / Degradation Rate | Source |
| Soil | Aerobic | No data available | |
| Soil | Anaerobic | No data available | |
| Water | Aerobic | No data available | |
| Water | Anaerobic | No data available | |
| No studies specifically investigating the biodegradation of this compound were found in the reviewed scientific literature. |
Future Research Directions and Challenges for 4 Chlorobenzofuran
Development of Sustainable Synthetic Routes and Green Chemistry Approaches
The future synthesis of 4-Chlorobenzofuran and its derivatives is increasingly steering towards sustainable and green chemistry principles. The goal is to design processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. ijnc.ir Key to this endeavor is the adoption of strategies like improving atom economy, which maximizes the incorporation of starting materials into the final product, and utilizing safer, more environmentally benign solvents. scitechnol.com
One promising avenue is the further development and optimization of catalytic systems. For instance, the palladium-catalyzed synthesis of aryl t-butyl ethers has been successfully applied to the synthesis of this compound from aryl halides and sodium t-butoxide. lookchem.com Future research will likely focus on creating more efficient, recyclable catalysts, potentially moving from homogeneous to heterogeneous systems to simplify product purification and reduce waste. beilstein-journals.org
Furthermore, the integration of innovative technologies like flow chemistry and microreactor systems presents a significant opportunity. beilstein-journals.org These technologies can offer enhanced safety, better process control, and higher yields compared to traditional batch processing, aligning perfectly with the goals of green chemistry. beilstein-journals.org The development of solvent-free or aqueous-phase reactions for benzofuran (B130515) synthesis is another critical research area that could dramatically reduce the environmental footprint of its production. ijnc.ir
Table 1: Principles of Green Chemistry and Their Application to this compound Synthesis
| Principle | Description | Potential Application for this compound |
| Waste Prevention | Prioritize preventing waste over treating it after it has been created. scitechnol.com | Designing synthetic routes with higher yields and fewer byproducts. |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. scitechnol.com | Developing addition reactions that incorporate all atoms of the reactants. |
| Less Hazardous Synthesis | Design synthetic methods to use and generate substances with little or no toxicity. scitechnol.com | Replacing hazardous reagents and solvents with safer alternatives. |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. scitechnol.com | Utilizing highly active catalysts that allow for lower reaction temperatures. beilstein-journals.org |
| Renewable Feedstocks | Use raw materials and feedstocks that are renewable rather than depleting. ijnc.ir | Investigating bio-based precursors for the benzofuran ring system. |
| Catalysis | Use catalytic reagents (which are used in small amounts and can be recycled) in preference to stoichiometric reagents. beilstein-journals.org | Further research into efficient palladium, copper, or other metal catalysts. |
Integration of Advanced Computational Methodologies for Predictive Modeling
Advanced computational chemistry is poised to revolutionize the study of this compound by providing predictive insights into its properties and reactivity. Methodologies like Density Functional Theory (DFT) are powerful tools for this purpose. DFT calculations, particularly with hybrid functionals like B3LYP, can accurately predict the geometric and electronic structures of halogenated compounds. This includes optimizing the molecule's geometry and performing frontier molecular orbital analysis (HOMO-LUMO) to understand its chemical reactivity and potential sites for electrophilic or nucleophilic attack.
Quantitative Structure-Property Relationship (QSPR) modeling is another vital computational approach. researchgate.net By correlating molecular descriptors with experimental data, QSPR can develop predictive models for various properties, including solubility and biological activity, thus guiding the synthesis of derivatives with desired characteristics. researchgate.net
Molecular docking simulations are becoming indispensable for predicting the interaction of this compound derivatives with biological targets. researchgate.netdntb.gov.ua These in silico studies can help identify potential binding modes and affinities for proteins like enzymes or receptors, prioritizing the most promising candidates for synthesis and experimental testing. This predictive power significantly accelerates the drug discovery process by focusing resources on compounds with the highest likelihood of success. nih.govmdpi.com The integration of these computational tools allows for a more rational design of novel molecules, saving time and resources compared to traditional trial-and-error approaches. ijnc.ir
Exploration of Novel Biological Targets and Therapeutic Applications
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities. rsc.org Derivatives have shown potential as anti-infective, anti-cancer, and neuroprotective agents. nih.govontosight.ai For this compound specifically, research suggests potential anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable starting point for drug discovery. lookchem.com
A significant future direction is the systematic exploration of novel biological targets. Structure-activity relationship (SAR) studies are crucial in this context. mdpi.com By synthesizing and testing a library of this compound derivatives, researchers can elucidate how different substituents on the benzofuran core influence biological activity and selectivity. mdpi.com For example, substitutions at the C-2 position of the benzofuran ring have been found to be critical for the cytotoxic activity of some derivatives. mdpi.com
Recent research has highlighted the potential of benzofuran hybrids, where the benzofuran moiety is combined with other pharmacologically active scaffolds like piperazine, chalcone (B49325), or triazole, to create potent cytotoxic agents against cancer cells. nih.govmdpi.com For instance, certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, a key target in cancer therapy. mdpi.com The exploration of such hybrid molecules and the investigation of their mechanisms of action, including the potential to induce apoptosis (programmed cell death) in cancer cells, represent a promising frontier. doi.org
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Application | Research Findings |
| Oncology | Anticancer agents | Benzofuran derivatives have shown the ability to inhibit tumor growth and induce apoptosis. ontosight.ai Specific derivatives act as HIF-1 inhibitors. mdpi.com 5-Chlorobenzofuran-2-carboxamides have demonstrated apoptotic antitumor activity. doi.org |
| Infectious Diseases | Antimicrobial agents | The benzofuran scaffold is a pharmacophore for designing new antimicrobial agents against bacteria and viruses. rsc.orgontosight.ai |
| Neurological Disorders | Neuroprotective agents | Benzofuran derivatives may have applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's by interacting with neurotransmitter systems. nih.govontosight.ai |
| Inflammatory Conditions | Anti-inflammatory agents | This compound itself has been noted for its potential anti-inflammatory properties. lookchem.com |
| Cardiovascular Diseases | Vasodilators | Researchers have designed benzofuran-based vasodilators for treating certain cardiovascular conditions. nih.govmdpi.com |
Elucidation of Environmental Degradation Pathways and Mitigation Strategies
As a chlorinated aromatic hydrocarbon, this compound raises potential environmental concerns due to the persistence of such compounds. nih.gov A critical area of future research is to fully understand its environmental fate, including its degradation pathways and potential for bioaccumulation. Chlorinated benzofurans are related to polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants (POPs) that can be formed during combustion processes, particularly in the presence of chlorine. basel.intresearchgate.net
Elucidating the degradation pathways of this compound is essential. This includes studying its susceptibility to biodegradation by microorganisms in soil and water, as well as its potential for photodegradation by sunlight. nih.govtaylorfrancis.com The degradation of related compounds like 4-chlorophenol (B41353) has been shown to proceed via hydroxylation and subsequent ring cleavage by bacteria. nih.govnih.gov Understanding these pathways will help in assessing the environmental risk and persistence of this compound.
Developing effective mitigation strategies for potential contamination is another challenge. For soils and water contaminated with chlorinated aromatic compounds, several remediation technologies are being explored. nih.gov These include:
In-situ Chemical Reduction (ISCR): This method uses reagents like zero-valent iron to facilitate the reductive dechlorination of the contaminant in the subsurface. augustmack.com
Bioremediation: This strategy utilizes microorganisms that can degrade the pollutant. taylorfrancis.com Research into identifying and enhancing the capabilities of indigenous microbial populations is a key focus. taylorfrancis.com
Thermal Remediation: This involves heating the contaminated soil or groundwater to degrade or volatilize the contaminants for capture and disposal. augustmack.com
Advanced Oxidation Processes (AOPs): Techniques like supercritical water oxidation or treatment with ozone can effectively destroy these persistent compounds. nih.govnih.gov
Future research must focus on developing cost-effective and sustainable remediation techniques tailored to the specific properties of this compound.
Synergistic Application of Experimental and Theoretical Research Paradigms
The most rapid and insightful progress in understanding and utilizing this compound will come from the tight integration of experimental and theoretical research. acs.org This synergistic paradigm allows computational predictions to guide experimental work, while experimental results provide crucial data to validate and refine theoretical models. sciforum.net
For example, computational docking studies can screen a virtual library of thousands of this compound derivatives against a specific biological target. mdpi.com The top-scoring compounds can then be prioritized for chemical synthesis and subsequent in vitro biological testing. frontiersin.orgfrontiersin.org The experimental activity data (e.g., IC₅₀ values) can then be used to build more accurate QSAR models, creating a feedback loop that enhances predictive power. mdpi.com
Similarly, in materials science and reaction chemistry, DFT calculations can predict the vibrational spectra (IR, Raman) and NMR chemical shifts of new derivatives. sciforum.net When a new compound is synthesized, these theoretical predictions can be directly compared with the experimental spectra, confirming the structure and validating the accuracy of the computational method. sciforum.net Quantum chemical investigations can also elucidate complex reaction mechanisms, such as the formation of benzofurans from precursors during combustion, providing insights that are difficult to obtain through experiments alone. researchgate.net This combination of in silico and in vitro/in vivo approaches represents a powerful, resource-efficient strategy to overcome the challenges and unlock the full potential of this compound and its derivatives.
Q & A
Basic: What are the standard synthetic routes for 4-Chlorobenzofuran, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound derivatives typically involves palladium-catalyzed cross-coupling reactions. For instance, in the preparation of a dopamine receptor agonist, this compound was coupled with 4-bromo-3-methylphenol using Pd(PPh₃)₄ as a catalyst, yielding 69% of the target compound after purification . Key optimization strategies include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands enhance coupling efficiency.
- Solvent choice : Polar aprotic solvents like DMSO or DMF stabilize intermediates .
- Temperature control : Reactions are typically conducted at 80–110°C to balance reaction rate and side-product formation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate pure products.
Basic: What analytical techniques are most effective for characterizing this compound derivatives, and how should conflicting spectral data be resolved?
A multi-spectral approach is critical:
- NMR spectroscopy : Aromatic protons in this compound derivatives appear at δ 7.0–7.6 ppm, while the chlorine substituent induces distinct splitting patterns .
- HRMS : Confirms molecular weight (e.g., M.Wt 323.18 for a brominated analog ).
- IR spectroscopy : Identifies C-Cl stretches (~550 cm⁻¹) and benzofuran ring vibrations .
To resolve discrepancies: - Verify purity (>98% via HPLC ).
- Use variable-temperature NMR to assess conformational flexibility.
- Cross-reference with computational simulations (e.g., DFT for predicted chemical shifts).
Advanced: How can researchers design pharmacological studies to investigate this compound's structure-activity relationships (SAR) while mitigating risks associated with psychoactive analogs?
A tiered methodology is recommended:
In vitro assays : Screen against target receptors (e.g., dopamine D1) using radioligand binding assays .
Metabolic stability : Use liver microsomes to identify degradation products that may exhibit psychoactivity (e.g., dechlorinated metabolites ).
In vivo models : Employ dose-response studies in rodents with pharmacokinetic monitoring to distinguish target effects from off-target neuroactivity.
Structural modifications : Introduce polar groups (e.g., hydroxyls) to reduce blood-brain barrier penetration, minimizing psychoactive potential .
Advanced: What strategies are recommended for resolving contradictory data in environmental fate studies of this compound derivatives?
Address inconsistencies through:
- Matrix-specific analysis : Compare degradation rates in soil vs. aquatic systems using EPA Method 8270 for chlorinated dibenzofurans .
- Isotopic labeling : Track ¹³C-labeled this compound in environmental samples to distinguish abiotic vs. microbial degradation pathways .
- Meta-analysis : Aggregate data from peer-reviewed studies with standardized controls (e.g., dibenzofuran as a reference ).
- Advanced detection : Use LC-MS/MS with MRM transitions to improve sensitivity and reduce false positives.
Basic: What are the key considerations for handling and storing this compound to ensure experimental reproducibility?
- Storage : Keep in amber vials at room temperature under inert gas (e.g., argon) to prevent photodegradation .
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM recommended) and aliquot to avoid freeze-thaw cycles .
- Safety : Use fume hoods for handling powdered forms, and segregate chlorinated waste according to OSHA guidelines .
Advanced: How can computational chemistry methods predict the reactivity of this compound in novel synthetic applications?
Integrate computational and experimental workflows:
- DFT calculations : Model electrophilic aromatic substitution at the 4-position using B3LYP/6-31G* to predict regioselectivity .
- Machine learning : Train models on benzofuran reaction databases to forecast coupling partner compatibility.
- Kinetic studies : Validate computed activation energies with experimental rate constants (e.g., via Arrhenius plots).
- Electrochemical profiling : Compare computed HOMO/LUMO energies with cyclic voltammetry data to assess redox behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
